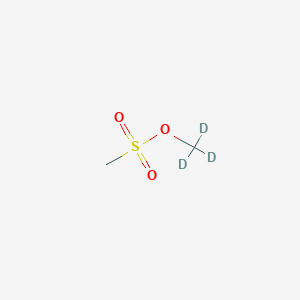

Methyl-D3 methanesulfonate

Description

BenchChem offers high-quality Methyl-D3 methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-D3 methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O3S/c1-5-6(2,3)4/h1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBABOKRGFJTBAE-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl-D3 Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-D3 methanesulfonate (MDMS) is the deuterated isotopologue of methyl methanesulfonate (MMS), a well-known alkylating agent widely used in cancer research and toxicology. The substitution of three hydrogen atoms with deuterium in the methyl group makes MDMS a valuable tool in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl-D3 methanesulfonate, detailed experimental protocols, and a visualization of its primary mechanism of action.

Physicochemical Properties

Table 1: General and Physical Properties of Methyl-D3 Methanesulfonate

| Property | Value | Source |

| Chemical Formula | C₂H₃D₃O₃S | [1] |

| Molecular Weight | 113.15 g/mol | [2][3] |

| Appearance | Colorless liquid | [3] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases. | [3] |

Table 2: Quantitative Physicochemical Data (approximated from Methyl Methanesulfonate)

| Property | Value | Source |

| Melting Point | ~ -6 °C (20.6 °F) | [4][5] |

| Boiling Point | ~ 202-203 °C at 760 mmHg | [4][5] |

| Density | ~ 1.29 - 1.3 g/mL at 20-25 °C | [4][5] |

| Solubility | Soluble in water, alcohol, ether, and dimethylformamide. | [6] |

Note: The values for melting point, boiling point, density, and solubility are for the non-deuterated Methyl Methanesulfonate and are presented as close approximations for Methyl-D3 Methanesulfonate.

Experimental Protocols

Representative Synthesis of Methyl-D3 Methanesulfonate

The synthesis of Methyl-D3 methanesulfonate typically involves the reaction of deuterated methanol (Methanol-d4 or Methanol-d3) with a methanesulfonylating agent. A common laboratory-scale synthesis can be adapted from procedures for analogous compounds.

Materials:

-

Deuterated Methanol (CD₃OD)

-

Methanesulfonyl Chloride (MsCl)

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve deuterated methanol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude Methyl-D3 methanesulfonate can be purified by fractional distillation under reduced pressure to yield the pure product.

Characterization

The identity and purity of the synthesized Methyl-D3 methanesulfonate can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show a singlet for the non-deuterated methyl group. The signal for the deuterated methyl group will be absent.

-

¹³C NMR will show signals for both carbon atoms, with the signal for the deuterated methyl group likely appearing as a multiplet due to carbon-deuterium coupling.

-

²H (Deuterium) NMR will show a signal corresponding to the deuterated methyl group.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Methyl-D3 methanesulfonate (m/z = 113.15).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for S=O stretching (around 1350 and 1175 cm⁻¹) and C-O stretching.

Mechanism of Action: DNA Alkylation and Cellular Response

Methyl-D3 methanesulfonate, like its non-deuterated analog, is a potent DNA alkylating agent. Its primary mechanism of toxicity involves the transfer of its methyl group to nucleophilic sites on DNA bases. This leads to the formation of DNA adducts, primarily N7-methylguanine and the more cytotoxic N3-methyladenine. These lesions can block DNA replication and transcription, leading to cell cycle arrest and, ultimately, cell death if not repaired.

The cellular response to DNA damage induced by Methyl-D3 methanesulfonate involves a complex network of DNA repair pathways and cell cycle checkpoints.

Caption: DNA damage response pathway induced by Methyl-D3 Methanesulfonate.

The diagram above illustrates the logical flow of events following cellular exposure to Methyl-D3 methanesulfonate. The initial event is the alkylation of DNA. This damage is recognized by cellular surveillance mechanisms, leading to the activation of DNA repair pathways such as Base Excision Repair (BER) for single-base lesions and Homologous Recombination (HR) for more complex damage like replication-associated strand breaks. Simultaneously, cell cycle checkpoint proteins are activated to halt cell division, providing time for DNA repair. If the damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis).

Experimental Workflow for Assessing DNA Damage

A typical workflow to investigate the DNA-damaging effects of Methyl-D3 methanesulfonate in a cell-based assay is outlined below.

Caption: A typical experimental workflow for studying DNA damage.

This workflow begins with the treatment of cultured cells with Methyl-D3 methanesulfonate. After a specific incubation period, the cells are harvested for various downstream analyses. The Comet assay can be used to visualize and quantify DNA strand breaks. Western blotting can detect the upregulation of DNA damage response proteins like phosphorylated H2AX (γH2AX) and p53. Flow cytometry is employed to analyze the cell cycle distribution and identify cell cycle arrest.

Conclusion

Methyl-D3 methanesulfonate is a crucial tool for researchers in various scientific disciplines. Its physicochemical properties, closely mirroring those of its non-deuterated counterpart, make it a reliable internal standard and tracer. Understanding its mechanism of action as a DNA alkylating agent and the subsequent cellular responses is fundamental to its application in research. The experimental protocols and workflows provided in this guide offer a practical framework for the synthesis, characterization, and biological investigation of this important deuterated compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthetic process of metsulfuron-methyl-D3 - Eureka | Patsnap [eureka.patsnap.com]

- 3. Methyl-d3 Methanesulfonate | LGC Standards [lgcstandards.com]

- 4. EP2548859A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]

- 5. Methyl methanesulfonate(66-27-3) 1H NMR spectrum [chemicalbook.com]

- 6. WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the NMR Spectroscopy of Methyl-d3 Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for methyl-d3 methanesulfonate. Due to the limited availability of public experimental NMR data for the deuterated species, this guide presents predicted NMR data for the structurally analogous methyl methanesulfonate as a reference. This document also outlines detailed experimental protocols for the acquisition of NMR data for small molecules and includes workflow diagrams to illustrate the process.

Predicted NMR Spectroscopy Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for methyl methanesulfonate. This data is intended to serve as a reference point for researchers working with its deuterated analog, methyl-d3 methanesulfonate. The primary difference in the ¹H NMR spectrum of methyl-d3 methanesulfonate would be the absence of the signal corresponding to the deuterated methyl group. The ¹³C NMR spectrum would show a characteristic multiplet for the carbon of the CD₃ group due to coupling with deuterium, and a slightly different chemical shift.

Table 1: Predicted ¹H NMR Data for Methyl Methanesulfonate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.89 | Singlet | 3H | O-CH₃ |

| 2.99 | Singlet | 3H | S-CH₃ |

Note: Data is predicted and presented as a reference for the non-deuterated analog.

Table 2: Predicted ¹³C NMR Data for Methyl Methanesulfonate

| Chemical Shift (ppm) | Assignment |

| 58.5 | O-CH₃ |

| 38.9 | S-CH₃ |

Note: Data is predicted and presented as a reference for the non-deuterated analog. In the spectrum of methyl-d3 methanesulfonate, the O-CD₃ carbon would likely appear as a multiplet.

Experimental Protocols for NMR Spectroscopy

The following section details a standard protocol for acquiring high-quality NMR spectra of small molecules like methyl-d3 methanesulfonate.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Material Purity: Ensure the sample of methyl-d3 methanesulfonate is of high purity to avoid signals from contaminants.

-

Sample Quantity: For a standard 5 mm NMR tube, the following quantities are recommended:

-

¹H NMR: 1-10 mg of the compound.

-

¹³C NMR: 10-50 mg of the compound.

-

-

Solvent Selection: A high-purity deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[1] Common choices include:

-

Chloroform-d (CDCl₃)

-

Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Acetone-d₆

-

Deuterium oxide (D₂O) The choice of solvent depends on the solubility of the analyte.

-

-

Procedure: a. Weigh the desired amount of methyl-d3 methanesulfonate directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. c. Gently agitate the vial to ensure complete dissolution of the sample. d. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry NMR tube. This removes any particulate matter that could degrade the spectral quality. e. Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.

-

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width: A range of -2 to 12 ppm is generally adequate for most organic molecules.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: Due to the lower natural abundance of ¹³C, more scans are required, typically ranging from 128 to 1024 or more, depending on the sample concentration.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: A range of 0 to 220 ppm is standard for most organic compounds.

-

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons in different chemical environments.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in an NMR experiment.

Caption: Diagram 1: NMR Sample Preparation Workflow

Caption: Diagram 2: NMR Data Acquisition and Processing

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Methyl-D3 Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric fragmentation pattern of Methyl-D3 methanesulfonate (CD₃SO₃CH₃). As a crucial internal standard in the quantification of the genotoxic impurity methyl methanesulfonate (MMS), a thorough understanding of its behavior under mass spectrometric conditions is paramount for accurate and reliable analytical method development. This document outlines the predicted fragmentation pathways, presents key quantitative data, and provides a detailed experimental protocol for its analysis.

Core Fragmentation Data

The mass spectrometry of Methyl-D3 methanesulfonate is characterized by a series of distinct fragmentation events following ionization. The quantitative data, including the mass-to-charge ratio (m/z) of key ions and their proposed identities, are summarized in the table below. The relative intensities are predicted based on the known fragmentation of unlabeled methyl methanesulfonate and general principles of mass spectrometry, where fragment stability plays a key role.

| m/z | Proposed Fragment Ion | Formula | Relative Abundance (Predicted) |

| 113 | [CD₃SO₃CH₃]⁺• | C₂D₃H₃O₃S | Low |

| 98 | [CD₃SO₃]⁺ | CD₃O₃S | Moderate |

| 82 | [CH₃SO₃]⁺ | CH₃O₃S | High |

| 80 | [SO₃]⁺• | SO₃ | High |

| 79 | [SO₃H]⁺ | HO₃S | Moderate |

| 18 | [CD₃]⁺ | CD₃ | Moderate to High |

| 15 | [CH₃]⁺ | CH₃ | Moderate to High |

Elucidating the Fragmentation Pathway

Upon electron ionization (EI), Methyl-D3 methanesulfonate (molecular weight: ~113.15 g/mol [1][2]) initially forms a molecular ion ([M]⁺•) at m/z 113. This energetically unstable species undergoes a series of fragmentation reactions to yield more stable product ions. The fragmentation of its unlabeled counterpart, methyl methanesulfonate, which shows a molecular ion at m/z 110 and key fragments at m/z 95 (M-CH₃), 79 (M-OCH₃), and a base peak at m/z 80 (SO₃⁺), provides a strong basis for predicting the fragmentation of the deuterated analogue.[3][4]

The primary fragmentation routes for the Methyl-D3 methanesulfonate molecular ion are cleavage of the C-O and S-C bonds.

References

Isotopic Purity of Methyl-D3 Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Methyl-D3 methanesulfonate (CH₃SO₃CD₃), a critical isotopically labeled compound used extensively in pharmaceutical research and development as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1][2] Understanding the isotopic purity of this reagent is paramount for ensuring the accuracy and reliability of experimental results.

Quantitative Analysis of Isotopic Purity

The isotopic purity of Methyl-D3 methanesulfonate is typically determined by assessing the relative abundance of its isotopologues. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Commercial suppliers of Methyl-D3 methanesulfonate, such as Cambridge Isotope Laboratories, often specify a deuterium enrichment of 98% or higher.[3][4]

A detailed isotopic distribution analysis provides a more complete picture than a single purity value. Below is a representative summary of the isotopic distribution for a typical batch of high-purity Methyl-D3 methanesulfonate.

Table 1: Representative Isotopic Distribution of Methyl-D3 Methanesulfonate

| Isotopologue | Molecular Formula | Mass | Typical Abundance (%) |

| D3 (fully deuterated) | CH₃SO₃CD₃ | 113.15 | ≥ 98.0 |

| D2 | CH₃SO₃CHD₂ | 112.14 | ≤ 1.5 |

| D1 | CH₃SO₃CH₂D | 111.14 | ≤ 0.5 |

| D0 (non-deuterated) | CH₃SO₃CH₃ | 110.13 | ≤ 0.1 |

Note: The values in this table are representative and may vary between different batches and suppliers. A Certificate of Analysis for the specific lot should always be consulted for precise figures.

Synthesis of Methyl-D3 Methanesulfonate

The synthesis of Methyl-D3 methanesulfonate involves the reaction of a deuterated methanol source with methanesulfonyl chloride. The process is designed to maximize the incorporation of deuterium into the methyl group of the methoxy moiety.

A general synthetic scheme is as follows:

Reaction:

CD₃OH + CH₃SO₂Cl → CH₃SO₃CD₃ + HCl

Deuterated Methanol + Methanesulfonyl Chloride → Methyl-D3 Methanesulfonate + Hydrogen Chloride

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The product is then purified using techniques like distillation or chromatography to remove impurities.

Experimental Protocols for Isotopic Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the purity and isotopic enrichment of chemical compounds.[5][6] For Methyl-D3 methanesulfonate, both ¹H NMR and ²H NMR can be employed.

¹H NMR Protocol for Isotopic Purity:

-

Sample Preparation:

-

Accurately weigh a known amount of Methyl-D3 methanesulfonate (e.g., 10 mg) and a certified internal standard (e.g., maleic acid) into an NMR tube.[7]

-

Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte or standard.

-

-

Instrumental Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

-

Acquire the spectrum with a 90° pulse angle.

-

Collect a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the signal of the non-deuterated methyl group of the methoxy moiety (CH₃SO₃CH₃ ) and any residual CHD₂ or CH₂D signals in the ¹H spectrum.

-

Integrate the signal of the methyl group of the methanesulfonyl moiety (CH₃SO₃CD₃).

-

Compare the integrals of the residual protonated methyl groups to the integral of the methanesulfonyl methyl group to calculate the percentage of D2, D1, and D0 species.

-

The overall chemical purity can be determined by comparing the integral of the methanesulfonyl methyl protons to the integral of the known amount of the internal standard.[8]

-

²H NMR Protocol for Isotopic Purity:

-

Sample Preparation:

-

Dissolve a known amount of Methyl-D3 methanesulfonate in a protonated solvent (e.g., Chloroform, CHCl₃).

-

-

Instrumental Parameters:

-

Acquire the ²H NMR spectrum.

-

-

Data Analysis:

-

The spectrum will show a primary signal for the -CD₃ group.

-

The presence of -CHD₂ and -CH₂D species can also be detected and quantified by integrating their respective signals.

-

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a compound by measuring the mass-to-charge ratio of its ions.[9]

GC-MS Protocol for Isotopic Purity:

-

Sample Preparation:

-

Prepare a dilute solution of Methyl-D3 methanesulfonate in a volatile organic solvent (e.g., dichloromethane).

-

-

Gas Chromatography (GC) Parameters:

-

Use a capillary column suitable for separating volatile compounds (e.g., DB-5).

-

Optimize the temperature program to ensure good separation of the analyte from any impurities.

-

-

Mass Spectrometry (MS) Parameters:

-

Use Electron Ionization (EI) as the ionization source.

-

Acquire the mass spectrum in full scan mode to identify all isotopologues.

-

The molecular ions for the different isotopologues will appear at m/z values corresponding to their respective molecular weights (e.g., 113 for D3, 112 for D2, 111 for D1, and 110 for D0).

-

-

Data Analysis:

-

Determine the relative abundance of each isotopologue by integrating the peak areas of their respective molecular ions in the mass spectrum.

-

Calculate the percentage of each isotopic species to determine the overall isotopic purity.

-

Visualizing Workflows

Synthesis Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methyl-d3 Methanesulfonate | LGC Standards [lgcstandards.com]

- 3. Methyl-Dâ methanesulfonate (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. METHYL METHANESULFONATE | Eurisotop [eurisotop.com]

- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. taylorfrancis.com [taylorfrancis.com]

The Chemical Stability of Methyl-D3 Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Methyl-D3 methanesulfonate (CAS No. 91419-94-2). A deuterated analog of the potent alkylating agent methyl methanesulfonate (MMS), Methyl-D3 methanesulfonate is frequently used as an internal standard in analytical chemistry for the quantification of its non-deuterated counterpart, particularly in studies concerning potentially genotoxic impurities in pharmaceuticals[1][2]. Understanding its stability is paramount for ensuring accurate analytical results and for proper storage and handling.

General Stability and Recommended Handling

Methyl-D3 methanesulfonate is a colorless liquid that is generally stable under standard ambient conditions (room temperature)[3][4]. For optimal preservation of its chemical integrity, it should be stored at room temperature (+20°C) or refrigerated, protected from light and moisture, in a tightly sealed container[5][6][7][8][9].

The compound is incompatible with strong oxidizing agents, strong acids, and strong bases, which can promote its degradation[4][6]. Safe handling procedures should be observed, including working in a well-ventilated area or under a chemical fume hood, wearing appropriate personal protective equipment (gloves, eye protection), and avoiding inhalation or skin contact[3][5][6].

Key Degradation Pathways

The primary degradation pathways for Methyl-D3 methanesulfonate, similar to its non-deuterated analog, are solvolysis reactions, namely hydrolysis and alcoholysis. These reactions involve the cleavage of the C-O bond and are critical considerations in solution-based applications.

Hydrolysis

In the presence of water, Methyl-D3 methanesulfonate can undergo hydrolysis to form deuterated methanol (CD₃OH) and methanesulfonic acid. The rate of this reaction is a key factor in the compound's stability in aqueous or humid environments. Studies on the non-deuterated MMS indicate that the presence of water can significantly enhance its degradation[1][10]. The hydrolysis rate for methanesulfonate esters is largely dominated by the water rate and is not significantly affected by changes from neutral to moderately basic pH[10][11].

Alcoholysis

Alcoholysis is the reverse reaction of the ester formation[1]. Methyl-D3 methanesulfonate can react with alcohols (ROH) to yield methanesulfonic acid and a deuterated ether (ROCD₃)[12]. This equilibrium is particularly relevant when the compound is used in alcoholic solvents, as it can influence the net concentration of the ester over time[10].

The primary degradation pathways are illustrated in the diagram below.

Caption: Primary solvolytic degradation pathways for Methyl-D3 methanesulfonate.

Factors Influencing Chemical Stability

While specific kinetic data for Methyl-D3 methanesulfonate is not abundant in the public literature, extensive studies on its non-deuterated analog, methyl methanesulfonate (MMS), provide valuable insights. The deuterated version is expected to have very similar stability profile, as evidenced by its common use as a stable internal standard[1]. The following table summarizes key factors that influence stability.

| Factor | Observed Effect on Stability | Rationale | Citations |

| Temperature | Stability decreases significantly at higher temperatures. | Higher thermal energy increases the rate of decomposition and solvolysis reactions. | [1][12] |

| Presence of Water | Decreases stability by promoting hydrolysis. | Water acts as a nucleophile, attacking the sulfonate ester to yield methanol and methanesulfonic acid. | [1][10][11] |

| Presence of Alcohols | Can decrease net stability by promoting alcoholysis. | The reaction is reversible; excess alcohol can shift the equilibrium away from the ester form. | [1][10][12] |

| pH / Presence of Base | Stability decreases in the presence of base. | A slight excess of a weak base can prevent the formation of the sulfonate ester from the corresponding acid and alcohol. | [10] |

| Presence of Acid | Can catalyze both formation and degradation. | Protons can activate the alcohol for ester formation or the ester for solvolysis, influencing the reaction equilibrium. | [1][10] |

| Light & Moisture | Potential for degradation. | Standard practice for storing chemical reference standards is to protect from light and moisture to prevent unforeseen reactions. | [6][7] |

Experimental Protocols for Stability Assessment

Assessing the stability of Methyl-D3 methanesulfonate typically involves forced degradation studies followed by a quantitative analytical method. A common approach is to use Gas Chromatography-Mass Spectrometry (GC-MS).

Forced Degradation Study Protocol

-

Sample Preparation: Prepare solutions of Methyl-D3 methanesulfonate in the matrix of interest (e.g., methanol, water, or a mixture) at a known concentration.

-

Incubation: Seal the solutions in vials and incubate them under controlled conditions (e.g., in a temperature-controlled block at 50°C or 70°C)[1]. Prepare separate vials for each time point to be tested.

-

Time-Point Sampling: At predetermined intervals (e.g., 0, 8, 24, 48 hours), remove a vial from the incubator and quench any further reaction by cooling.

-

Internal Standard Addition: For absolute quantification, a different stable isotope-labeled internal standard could be added, though often the goal is to measure the degradation of the starting material itself.

-

Derivatization: To improve volatility and chromatographic performance for GC analysis, the methanesulfonate moiety can be derivatized. A common method involves reaction with a thiol, such as pentafluorophenylthiolate[1].

-

Analysis: Analyze the samples using a validated method, such as headspace GC-MS, to quantify the remaining amount of Methyl-D3 methanesulfonate at each time point[1][10].

-

Data Analysis: Plot the concentration of Methyl-D3 methanesulfonate versus time to determine the degradation kinetics.

The following diagram outlines a typical workflow for such a stability study.

Caption: A generalized workflow for the experimental analysis of chemical stability.

Conclusion

Methyl-D3 methanesulfonate exhibits good stability under recommended storage conditions (room temperature, protected from light and moisture). The primary routes of degradation are hydrolysis and alcoholysis, which are accelerated by elevated temperatures and the presence of water or alcohols. For professionals in pharmaceutical development and research, awareness of these stability characteristics is crucial for its effective use as an analytical internal standard and for ensuring the integrity of experimental data. When preparing solutions, consideration must be given to the solvent matrix and storage duration to minimize potential degradation.

References

- 1. pqri.org [pqri.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. Methyl-Dâ methanesulfonate (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. Methyl-d3 Methanesulfonate | LGC Standards [lgcstandards.com]

- 9. Methyl-d3 Methanesulfonate | LGC Standards [lgcstandards.com]

- 10. enovatia.com [enovatia.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Methyl-D3 Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl-D3 methanesulfonate. Given the limited direct data on the deuterated form, this document focuses on the well-characterized non-deuterated analogue, Methyl Methanesulfonate (MMS), and discusses the potential implications of isotopic labeling on its solubility. This guide offers valuable insights for handling this compound in various laboratory and development settings.

Core Topic: Solubility of Methyl-D3 Methanesulfonate in Organic Solvents

The Influence of Deuteration on Solubility

The substitution of protium (¹H) with deuterium (²H) in a molecule can subtly influence its physicochemical properties, including solubility. These "isotope effects" arise from the greater mass of deuterium, which can lead to shorter and stronger covalent bonds and altered vibrational energies. Consequently, deuterated compounds may exhibit slight differences in polarity, hydrogen bonding capability, and van der Waals interactions compared to their non-deuterated analogues. While generally minor, these differences can be significant in specific solvent systems and should be a consideration in experimental design.

Quantitative and Qualitative Solubility Data for Methyl Methanesulfonate (MMS)

The following table summarizes the available solubility data for Methyl Methanesulfonate (MMS), the non-deuterated form of the target compound. This information serves as a valuable proxy for understanding the solubility behavior of Methyl-D3 methanesulfonate.

| Solvent | Solubility | Temperature | Source |

| Water | 200 g/L | 20 °C | [1] |

| Water | ≥ 100 mg/mL | 23 °C (73 °F) | [2][3] |

| Alcohols | Good miscibility | Not Specified | [2] |

| Acetone | Good miscibility | Not Specified | [2] |

| Dimethylformamide (DMF) | Soluble | Not Specified | [4] |

| Propylene Glycol | Soluble | Not Specified | [4] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Not Specified | |

| Nonpolar Solvents | Slightly soluble | Not Specified | [3][4] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for Methyl-D3 methanesulfonate in specific organic solvents, the following generalized experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective: To determine the saturation solubility of Methyl-D3 methanesulfonate in a given organic solvent at a specified temperature.

Materials:

-

Methyl-D3 methanesulfonate

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Appropriate analytical instrumentation (e.g., HPLC-UV, GC-MS, or ¹H-NMR)

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of Methyl-D3 methanesulfonate to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the sample at the same temperature to facilitate phase separation.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the clear filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of Methyl-D3 methanesulfonate.

-

Calculation: Calculate the solubility of Methyl-D3 methanesulfonate in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in g/L or mg/mL.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like Methyl-D3 methanesulfonate in a research and development context.

This comprehensive guide provides researchers and drug development professionals with a foundational understanding of the solubility of Methyl-D3 methanesulfonate. By leveraging the data from its non-deuterated analogue and employing rigorous experimental protocols, scientists can effectively work with this compound in their research and development endeavors.

References

Methyl-D3 Methanesulfonate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling information for Methyl-D3-methanesulfonate. It is intended for use by qualified individuals trained in handling hazardous chemicals. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory guidelines. The toxicological data presented here is primarily for the non-deuterated analogue, Methyl Methanesulfonate (MMS), and should be considered indicative of the potential hazards of its deuterated counterpart.

Introduction

Methyl-D3-methanesulfonate (CAS No. 91419-94-2) is a deuterated isotopologue of methyl methanesulfonate (MMS), a potent alkylating agent. Due to its ability to introduce a trideuteromethyl group onto nucleophilic substrates, it finds application in various research settings, including as an internal standard in mass spectrometry-based studies.[1][2] Like its non-deuterated counterpart, Methyl-D3-methanesulfonate is expected to be a hazardous compound with significant genotoxic, mutagenic, and carcinogenic potential.[3][4] This guide provides an in-depth overview of its safety, handling, and emergency procedures.

Hazard Identification and Classification

GHS Classification (for Methyl Methanesulfonate):

-

Acute Toxicity, Oral (Category 3)[5]

-

Skin Irritation (Category 2)[3]

-

Serious Eye Irritation (Category 2A)[3]

-

Skin Sensitisation (Category 1)

-

Germ Cell Mutagenicity (Category 1B)[3]

-

Reproductive Toxicity (Category 2)[3]

-

Specific Target Organ Toxicity — Repeated Exposure (Category 2)

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 2)

Signal Word: Danger

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H340: May cause genetic defects.

-

H350: May cause cancer.

-

H361: Suspected of damaging fertility or the unborn child.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H411: Toxic to aquatic life with long lasting effects.

Quantitative Toxicity Data (for Methyl Methanesulfonate)

The following tables summarize the available quantitative toxicity data for the non-deuterated analogue, Methyl Methanesulfonate (MMS). This data should be used as a conservative estimate for the toxicity of Methyl-D3-methanesulfonate.

| Acute Toxicity | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 225 mg/kg | [7][8][9] |

| LD50 | Mouse | Oral | 290 mg/kg | [6][7] |

| LD50 | Rat | Intraperitoneal | 140 mg/kg | [8] |

| LC50 | Rat | Inhalation | 22.58 mg/L (4h) | [10] |

| Carcinogenicity Classification | Organization | Classification | Reference |

| IARC | International Agency for Research on Cancer | Group 2A: Probably carcinogenic to humans | [3][6] |

| NTP | National Toxicology Program | Reasonably anticipated to be a human carcinogen | [3] |

| California Proposition 65 | State of California | Known to cause cancer | [3][6] |

Experimental Protocols for Genotoxicity Assessment

The genotoxicity of alkylating agents like Methyl-D3-methanesulfonate is a primary concern. Standardized assays, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are employed to evaluate the mutagenic potential of chemical substances.[11][12][13] Below are overviews of key experimental protocols.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

This test uses several strains of Salmonella typhimurium and Escherichia coli with preexisting mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium.

Methodology Outline:

-

Strains: Select at least four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or one strain of E. coli (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

-

Exposure: Expose the bacterial strains to a range of concentrations of Methyl-D3-methanesulfonate.

-

Plating: Plate the treated bacteria on a minimal medium.

-

Incubation: Incubate the plates for 48-72 hours.

-

Scoring: Count the number of revertant colonies and compare it to the number in the negative (solvent) control. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Methodology Outline:

-

Cell Lines: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).

-

Metabolic Activation: As with the Ames test, perform the assay with and without a metabolic activation system (S9 fraction).

-

Exposure: Treat the cells with at least three concentrations of Methyl-D3-methanesulfonate.

-

Harvest and Staining: After an appropriate treatment and recovery period, harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent stain).

-

Analysis: Using a microscope, score the frequency of micronucleated cells in the treated and control cultures. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic activity.

Signaling Pathways of Toxicity

Methyl methanesulfonate (MMS) is a well-characterized genotoxic agent that induces DNA damage, primarily through methylation of purine bases. This damage triggers complex cellular signaling pathways that can lead to cell cycle arrest, DNA repair, or apoptosis.

Caption: MMS-induced DNA damage response pathways.

Safe Handling and Storage

Due to its presumed high toxicity, strict adherence to safety protocols is mandatory when handling Methyl-D3-methanesulfonate.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is required for any work involving this compound.

Caption: Personal Protective Equipment (PPE) workflow.

Engineering Controls

-

Ventilation: All work with Methyl-D3-methanesulfonate must be conducted in a certified chemical fume hood to minimize inhalation exposure.[14][15]

-

Designated Area: Establish a designated area for working with this compound. Clearly label the area and restrict access.[16][17]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

-

Store in a locked cabinet or other secure location accessible only to authorized personnel.[5]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving Methyl-D3-methanesulfonate.

Spills

Caption: Emergency spill response workflow.

Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][10] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][19]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with Methyl-D3-methanesulfonate, including empty containers, disposable PPE, and spill cleanup materials, must be collected and disposed of as hazardous waste in accordance with local, state, and federal regulations.[10][16] Do not dispose of this chemical down the drain.[9]

Conclusion

Methyl-D3-methanesulfonate is a valuable research tool, but its handling demands the utmost caution due to its presumed genotoxic, mutagenic, and carcinogenic properties, which are inferred from its non-deuterated analogue, MMS. A thorough understanding of its hazards, the implementation of stringent safety protocols, and preparedness for emergency situations are essential for the protection of laboratory personnel and the environment. Always prioritize safety and consult relevant safety data sheets and institutional guidelines before commencing any work with this compound.

References

- 1. Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. dupont.com [dupont.com]

- 5. fr.cpachem.com [fr.cpachem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. nucleoestudo.ufla.br [nucleoestudo.ufla.br]

- 8. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. Genotoxicity | UKAAT [ukaat.org.uk]

- 12. OECD Guidlines By Genotoxicity | PPTX [slideshare.net]

- 13. oecd.org [oecd.org]

- 14. ehs.yale.edu [ehs.yale.edu]

- 15. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]

- 16. pdx.edu [pdx.edu]

- 17. campusoperations.temple.edu [campusoperations.temple.edu]

- 18. Response to a Chemical Spill - Policies and Procedures [umaryland.edu]

- 19. ehs.yale.edu [ehs.yale.edu]

Methodological & Application

Application Notes and Protocols for Methyl-D3 Methanesulfonate as an Internal Standard in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative proteomics, particularly in studies involving mass spectrometry, the use of internal standards is crucial for achieving accurate and reproducible results. Internal standards help to correct for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection. Methyl-D3 methanesulfonate (MMS-d3) is the deuterium-labeled stable isotope of methyl methanesulfonate (MMS), a well-known alkylating agent. While MMS is often studied for its effects on DNA damage and cellular proteomes, its deuterated form, MMS-d3, serves as a valuable internal standard.

These application notes provide a detailed overview and protocols for the theoretical application of Methyl-D3 methanesulfonate as an internal standard in targeted proteomics workflows. Although the direct use of MMS-d3 for protein or peptide quantification is not widely documented, the principles of using deuterated small molecules as internal standards in mass spectrometry can be adapted. This document outlines a plausible and scientifically sound workflow for such an application.

Principle of Use as an Internal Standard

Methyl-D3 methanesulfonate, being chemically identical to its unlabeled counterpart but with a different mass due to the three deuterium atoms, can be spiked into a sample at a known concentration. During mass spectrometry analysis, the signal intensity of the analyte (e.g., a target peptide) is measured relative to the signal intensity of the internal standard (MMS-d3). This ratio is then used for quantification. This method can help to normalize for variations in sample injection volume and ionization efficiency in the mass spectrometer.

Quantitative Data Presentation

The following table represents a hypothetical dataset from a targeted proteomics experiment aimed at quantifying a specific peptide (e.g., from a protein involved in DNA damage response) in cell lysates treated with a compound. Methyl-D3 methanesulfonate is used here as an internal standard to normalize the instrument response.

| Sample ID | Treatment | Analyte Peptide Peak Area | MMS-d3 (Internal Standard) Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (fmol/µL) |

| Control 1 | Vehicle | 150,000 | 1,050,000 | 0.143 | 7.15 |

| Control 2 | Vehicle | 165,000 | 1,100,000 | 0.150 | 7.50 |

| Control 3 | Vehicle | 140,000 | 980,000 | 0.143 | 7.15 |

| Treated 1 | Compound X | 350,000 | 1,000,000 | 0.350 | 17.50 |

| Treated 2 | Compound X | 385,000 | 1,100,000 | 0.350 | 17.50 |

| Treated 3 | Compound X | 330,000 | 950,000 | 0.347 | 17.35 |

This table is a representative example and does not reflect actual experimental data.

Experimental Protocols

Protocol 1: Preparation of Protein Extracts from Cell Culture

-

Cell Culture and Treatment: Culture cells to the desired confluence (e.g., 80-90%). Treat the cells with the experimental compound (e.g., a drug candidate) and a vehicle control for the desired time period.

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cell culture dish.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

-

Protein Extraction:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant containing the soluble protein fraction to a new tube.

-

-

Protein Quantification: Determine the protein concentration of the extracts using a standard protein assay (e.g., BCA assay).

Protocol 2: Protein Digestion and Internal Standard Spiking

-

Protein Denaturation, Reduction, and Alkylation:

-

Take a defined amount of protein (e.g., 50 µg) from each sample and adjust the volume with a suitable buffer (e.g., 50 mM ammonium bicarbonate).

-

Add a denaturing agent (e.g., urea to a final concentration of 8 M).

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

-

Sample Dilution and Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

-

Add sequencing-grade trypsin at a 1:50 (w/w) ratio (trypsin:protein).

-

Incubate overnight at 37°C.

-

-

Internal Standard Spiking:

-

Prepare a stock solution of Methyl-D3 methanesulfonate in a suitable solvent (e.g., acetonitrile).

-

Spike a fixed amount of Methyl-D3 methanesulfonate into each digested sample. The final concentration should be optimized to provide a stable and robust signal in the mass spectrometer.

-

-

Sample Cleanup:

-

Acidify the samples by adding formic acid to a final concentration of 1% to stop the digestion.

-

Desalt the peptide samples using C18 solid-phase extraction (SPE) cartridges or tips.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

Reconstitute the dried peptides in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

-

Protocol 3: LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Use a nano-flow or micro-flow HPLC system coupled to the mass spectrometer.

-

Separate the peptides on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration.

-

-

Mass Spectrometry (MS):

-

Operate the mass spectrometer in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

-

Define the precursor and fragment ion masses for the target peptide(s) and for Methyl-D3 methanesulfonate.

-

Acquire data over the chromatographic elution time of the target analytes.

-

Visualizations

Application Notes and Protocols for Methyl-D3 Methanesulfonate as a Tracer in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylation is a fundamental biological process involved in the regulation of numerous cellular functions, including gene expression, protein activity, and metabolite signaling. Dysregulation of methylation pathways is implicated in various diseases, including cancer and metabolic disorders. The use of stable isotope tracers in metabolomics allows for the dynamic tracking of metabolic pathways and the quantification of metabolite flux. Methyl-D3 methanesulfonate (D3-MMS) is a deuterated methylating agent that can serve as a tracer to investigate the cellular fate of methyl groups.

This document provides a detailed application note and generalized protocols for the use of Methyl-D3 methanesulfonate as a tracer in metabolomics studies. While specific published protocols for D3-MMS as a metabolic tracer are limited, the following methodologies are based on established principles of stable isotope labeling and metabolomics analysis.

Principle

Methyl-D3 methanesulfonate can act as a donor of a deuterated methyl group (-CD3) to various biomolecules within the cell. By introducing D3-MMS to a biological system (e.g., cell culture), researchers can trace the incorporation of the -CD3 group into metabolites, proteins, and DNA. Subsequent analysis by mass spectrometry allows for the differentiation of labeled (deuterated) molecules from their unlabeled counterparts, providing insights into methylation dynamics and metabolic pathways.

Applications

-

Tracing Methyl Group Metabolism: Elucidate the pathways and networks involved in cellular methylation.

-

Quantifying Methylation Dynamics: Determine the rates of methylation and demethylation of specific biomolecules.

-

Identifying Novel Methylated Metabolites: Discover new targets of cellular methylation events.

-

Drug Development: Assess the impact of therapeutic agents on methylation pathways.

Experimental Workflow

The overall experimental workflow for using Methyl-D3 methanesulfonate as a tracer in metabolomics is depicted below.

Application Notes and Protocols for the Quantification of Genotoxic Impurities: Methyl-D3 Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl methanesulfonate (MMS) is a potential genotoxic impurity (GTI) that can be formed during the synthesis of active pharmaceutical ingredients (APIs), particularly when methanesulfonic acid is used in the presence of methanol.[1] Due to its mutagenic properties, regulatory bodies like the International Council for Harmonisation (ICH) have set stringent limits on the acceptable daily intake of such impurities, often guided by the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term treatment.[2]

This document provides detailed application notes and protocols for the quantification of Methyl-D3 methanesulfonate (MMS-d3). While MMS-d3 is the deuterated analog of MMS, it is frequently used as an internal standard in analytical methods for the quantification of MMS to ensure accuracy and precision. The methodologies described herein are applicable for the trace-level analysis of both MMS and MMS-d3 in pharmaceutical substances. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful tools for the selective and sensitive detection of these impurities.[2][3]

Analytical Methodologies

The choice of analytical methodology for the quantification of Methyl-D3 methanesulfonate depends on factors such as the volatility of the analyte, the complexity of the sample matrix, and the required sensitivity. Both GC-MS and LC-MS/MS offer excellent specificity and sensitivity for trace-level analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds.[2] For MMS and its deuterated analog, direct injection is a common and straightforward approach. The use of a capillary column with a mid-polarity phase provides good chromatographic resolution. Detection is typically performed in the Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. For the analysis of alkyl methanesulfonates, reverse-phase chromatography coupled with electrospray ionization (ESI) in the positive mode is commonly employed.[3][4] The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific precursor-to-product ion transition.

Experimental Protocols

Protocol 1: Quantification of Methyl-D3 Methanesulfonate by GC-MS

This protocol describes a direct injection GC-MS method for the quantification of Methyl-D3 methanesulfonate in a drug substance.

1. Materials and Reagents

-

Methyl-D3 methanesulfonate reference standard

-

Methyl methanesulfonate reference standard

-

Dichloromethane (DCM), HPLC grade or equivalent

-

Methanol, HPLC grade or equivalent

-

Drug substance to be analyzed

-

Class A volumetric flasks and pipettes

-

Autosampler vials with inserts

2. Instrumentation

-

Gas chromatograph equipped with a split/splitless injector and a mass selective detector (GC-MS).

-

Capillary column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).

3. Chromatographic Conditions

-

Injector Temperature: 170°C[5]

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 250°C at 30°C/minute, and hold for 5 minutes.[5]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

MS Transfer Line Temperature: 250°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Methyl methanesulfonate (MMS): m/z 79, 95

-

Methyl-D3 methanesulfonate (MMS-d3): m/z 82, 98 (Note: These are predicted ions; it is crucial to confirm the mass spectrum of the specific MMS-d3 standard.)

-

4. Standard and Sample Preparation

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Methyl-D3 methanesulfonate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to cover the desired concentration range (e.g., 0.01 µg/mL to 1.0 µg/mL).

-

Sample Solution (10 mg/mL): Accurately weigh about 100 mg of the drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., dichloromethane or a mixture of methanol and chloroform).[6] If the drug substance is not soluble, a liquid-liquid extraction procedure may be necessary.[7]

-

Spiked Sample Solution (for method validation): Prepare a sample solution as described above and spike with a known amount of the Methyl-D3 methanesulfonate standard solution.

5. Analysis

-

Inject the working standard solutions to establish a calibration curve.

-

Inject the sample solution to determine the concentration of Methyl-D3 methanesulfonate.

-

Inject the spiked sample solution to assess accuracy and recovery.

6. Data Analysis

-

Generate a calibration curve by plotting the peak area of Methyl-D3 methanesulfonate against its concentration.

-

Determine the concentration of Methyl-D3 methanesulfonate in the sample solution using the calibration curve.

-

Calculate the amount of the impurity in the drug substance, typically expressed in parts per million (ppm).

Protocol 2: Quantification of Methyl-D3 Methanesulfonate by LC-MS/MS

This protocol outlines an LC-MS/MS method for the quantification of Methyl-D3 methanesulfonate.

1. Materials and Reagents

-

Methyl-D3 methanesulfonate reference standard

-

Methyl methanesulfonate reference standard

-

Acetonitrile, LC-MS grade

-

Methanol, LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Drug substance to be analyzed

-

Class A volumetric flasks and pipettes

-

Autosampler vials

2. Instrumentation

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Zorbax SB C18, 150 x 4.6 mm, 3.5 µm (or equivalent).[3][4]

3. Chromatographic and Mass Spectrometric Conditions

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration. The specific gradient should be optimized for the separation.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

Ionization Mode: ESI Positive

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Methyl methanesulfonate (MMS): Precursor ion [M+H]+ m/z 111, Product ion m/z 79

-

Methyl-D3 methanesulfonate (MMS-d3): Precursor ion [M+H]+ m/z 114, Product ion m/z 82 (Note: These are predicted transitions; optimization of MRM transitions is essential.)

-

4. Standard and Sample Preparation

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Methyl-D3 methanesulfonate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

-

Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with the initial mobile phase composition.

-

Spiked Sample Solution (for method validation): Prepare a sample solution as described above and spike with a known amount of the Methyl-D3 methanesulfonate standard solution.

5. Analysis

-

Inject the working standard solutions to establish a calibration curve.

-

Inject the sample solution to determine the concentration of Methyl-D3 methanesulfonate.

-

Inject the spiked sample solution to assess accuracy and recovery.

6. Data Analysis

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the analyte.

-

Determine the concentration of Methyl-D3 methanesulfonate in the sample solution using the calibration curve.

-

Calculate the amount of the impurity in the drug substance in ppm.

Data Presentation

The following tables summarize typical quantitative data for the analysis of methyl methanesulfonate, which can be considered representative for establishing performance characteristics for a method quantifying Methyl-D3 methanesulfonate.

Table 1: GC-MS Method Validation Data for Methyl Methanesulfonate

| Parameter | Result |

| Limit of Detection (LOD) | 0.12 ppm[8] |

| Limit of Quantification (LOQ) | 0.37 ppm[8] |

| Linearity Range | 0.7 - 2.1 ppm[8] |

| Correlation Coefficient (r²) | > 0.999[8] |

| Accuracy (% Recovery) | 70% - 130%[8] |

| Precision (%RSD) | < 15% |

Table 2: LC-MS/MS Method Validation Data for Methyl Methanesulfonate

| Parameter | Result |

| Limit of Detection (LOD) | 0.3 µg/g[3] |

| Limit of Quantification (LOQ) | 0.4 µg/g[3] |

| Linearity Range | 0.0025 - 0.3 µg/mL[3] |

| Correlation Coefficient (r²) | > 0.999[3] |

| Accuracy (% Recovery) | 80% - 120%[3] |

| Precision (%RSD) | < 10%[3] |

Visualizations

Caption: General experimental workflow for the quantification of genotoxic impurities.

Caption: Logical pathway of a sample through a GC-MS system.

Caption: Logical pathway of a sample through an LC-MS/MS system.

References

- 1. edqm.eu [edqm.eu]

- 2. japsonline.com [japsonline.com]

- 3. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in emtricitabine active pharmaceutical ingredient by LC/MS/MS using electrospray ionization. | Sigma-Aldrich [sigmaaldrich.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rroij.com [rroij.com]

Application Notes and Protocols for LC-MS Analysis of Methyl Methanesulfonate using Methyl-D3 Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of methyl methanesulfonate (MMS) in pharmaceutical ingredients using a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol incorporates the use of a deuterated internal standard, Methyl-D3 methanesulfonate, to ensure high accuracy and precision. Included are comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the experimental workflow and the relevant biological signaling pathway of MMS.

Introduction

Methyl methanesulfonate (MMS) is an alkylating agent that can act as a genotoxic impurity in active pharmaceutical ingredients (APIs).[1] Due to its potential to cause DNA damage even at trace levels, regulatory agencies require strict control and monitoring of MMS in pharmaceutical products. This application note describes a robust LC-MS/MS method for the reliable quantification of MMS, employing a stable isotope-labeled internal standard (SIL-IS), Methyl-D3 methanesulfonate, to compensate for matrix effects and variations in sample preparation and instrument response. The use of an SIL-IS is a preferred approach in quantitative mass spectrometry for achieving the highest level of accuracy and precision.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of methyl methanesulfonate. The data is based on a validated method for MMS and includes expected performance parameters when using a deuterated internal standard.

| Parameter | Result |

| Linearity Range | 0.0025 - 0.3 µg/mL |

| Correlation Coefficient (r²) | >0.999 |

| Limit of Detection (LOD) | 0.3 µg/g |

| Limit of Quantification (LOQ) | 0.4 µg/g |

| Table 1: Method Performance Characteristics |

| Spiking Level | Mean Recovery (%) | % RSD |

| Low | 88.11 | 2.39 |

| Medium | 92.82 | 2.39 |

| High | 97.28 | 2.39 |

| Table 2: Accuracy and Precision |

Experimental Protocols

Materials and Reagents

-

Methyl methanesulfonate (MMS) reference standard

-

Methyl-D3 methanesulfonate (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Active Pharmaceutical Ingredient (API) matrix

Instrumentation

-

Liquid Chromatograph: HPLC or UHPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: Zorbax SB C18 (150 x 4.6 mm, 3.5 µm) or equivalent[1]

Standard and Sample Preparation

-

Standard Stock Solution (MMS): Prepare a stock solution of MMS in acetonitrile at a concentration of 0.75 µg/mL.[1]

-

Internal Standard Stock Solution (Methyl-D3 Methanesulfonate): Prepare a stock solution of Methyl-D3 methanesulfonate in acetonitrile at a concentration of 0.75 µg/mL.

-

Working Standard Solution: Prepare a final standard solution by diluting the MMS stock solution with the mobile phase to a concentration of 0.15 µg/mL.[1]

-

Sample Preparation:

-

Accurately weigh the API powder and transfer it to a volumetric flask.

-

Add a known volume of the Internal Standard Stock Solution.

-

Add acetonitrile to the flask and sonicate for 5 minutes to dissolve the analyte. The API may be insoluble in acetonitrile, which aids in matrix removal.[1]

-

Filter the mixture through a 0.45 µm PTFE filter.

-

Dilute the filtrate with the mobile phase to the final desired concentration.[1]

-

LC-MS/MS Method

-

Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (70:30, v/v).[1]

-

Flow Rate: 0.2 mL/min.[1]

-

Column Temperature: 50 °C.[1]

-

Injection Volume: 50 µL.[1]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MS Detection Mode: Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |

| Methyl Methanesulfonate (MMS) | 110.9 | 78.8 | 45 | 15 |

| Methyl-D3 Methanesulfonate (IS) | 114.1 | 81.8 | Optimize empirically | Optimize empirically |

| Table 3: Mass Spectrometry Parameters |

Note on Internal Standard MRM Transition: The MRM transition for Methyl-D3 methanesulfonate is proposed based on its chemical structure and the known fragmentation of MMS (loss of the methoxy group). The precursor ion ([M+H]+) for the deuterated compound will have an m/z of 114.1. The predicted major product ion results from the loss of the non-deuterated methoxy group (-OCH3), leading to a fragment with an m/z of 81.8. These values should be confirmed and optimized empirically on the specific instrument being used.

Visualizations

Caption: Experimental workflow for the quantification of MMS.

Caption: DNA damage and repair pathway induced by MMS.

References

Application Note: Quantitative Analysis of Methyl-D3 Methanesulfonate in Pharmaceutical Ingredients using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a sensitive and selective Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Methyl-D3 methanesulfonate. This method is crucial for researchers, scientists, and drug development professionals, particularly in studies involving isotopically labeled compounds for tracing, quantification, or as internal standards in the analysis of genotoxic impurities. The protocol provides comprehensive procedures for sample preparation, instrument parameters, and data analysis, ensuring accurate and reproducible results.

Introduction

Methyl-D3 methanesulfonate (d3-MMS) is a deuterated isotopologue of methyl methanesulfonate (MMS). MMS is a known potent genotoxic impurity (GTI) that can be present in active pharmaceutical ingredients (APIs) as a result of the manufacturing process.[1] Regulatory bodies like the European Medicines Agency (EMEA) have stringent limits for such impurities, often requiring their control at parts-per-million (ppm) levels.[1] The Threshold of Toxicological Concern (TTC) approach is often applied, which for genotoxic impurities can be as low as 1.5 µg per day.[2][3]

The analysis of such impurities at trace levels presents significant analytical challenges due to their reactivity and potential for interference from the sample matrix.[4] GC-MS is a powerful technique for this purpose due to its high sensitivity and selectivity, especially when operated in Selected Ion Monitoring (SIM) mode.[2][5] This application note provides a detailed protocol for the analysis of Methyl-D3 methanesulfonate, which can be adapted from established methods for MMS.

Experimental

Materials and Reagents

-

Methyl-D3 Methanesulfonate reference standard

-

Methanol (HPLC or GC grade)[5]

-

Dichloromethane (GC grade)[1]

-

Active Pharmaceutical Ingredient (API) or sample matrix

-

Helium (99.999% purity)[2]

-

Volumetric flasks, pipettes, and vials

Instrumentation

-

Gas Chromatograph: Agilent 7890B or equivalent[2]

-

Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent[2]

-

GC Column: HP-5ms (30m x 0.25mm, 0.25µm film thickness) or DB-624 (30m x 0.32mm, 1.8µm film thickness)[2][5]

Workflow Diagram

Caption: General workflow for the GC-MS analysis of Methyl-D3 Methanesulfonate.

Protocols

Standard and Sample Solution Preparation

Standard Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh approximately 10 mg of Methyl-D3 methanesulfonate reference standard.

-

Dissolve in and dilute to 100 mL with a suitable solvent such as methanol or dichloromethane in a volumetric flask.[1][5]

Working Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working standards for the calibration curve. A typical concentration range might be from the Limit of Quantification (LOQ) to 2.0 µg/mL.

Sample Preparation:

-

Accurately weigh approximately 500 mg of the API or sample.[5]

-

Dissolve in 5.0 mL of the chosen diluent (e.g., dichloromethane).[1]

-

Vortex or sonicate to ensure complete dissolution.

GC-MS Instrumental Method

The following table summarizes the recommended GC-MS parameters. These may require optimization based on the specific instrument and column used.

| Parameter | Value | Reference |

| GC System | Agilent 7890B or equivalent | [2] |

| Column | HP-5ms (30m x 0.25mm, 0.25µm) | [2] |

| Carrier Gas | Helium | [2][5] |

| Flow Rate | 1.2 - 1.4 mL/min (constant flow) | [1][2] |

| Inlet Temperature | 170 - 200°C | [1][2] |

| Injection Volume | 1.0 µL | [2] |

| Injection Mode | Splitless or Split (e.g., 1:10) | [2] |

| Oven Program | Initial: 40-60°C, hold for 3-5 minRamp: 25-30°C/min to 250°CFinal Hold: 5-10.5 min at 250°C | [1][2] |

| MS System | Agilent 5977A or equivalent | [2] |

| Ionization Mode | Electron Ionization (EI) | [2] |

| Ion Source Temp. | 200 - 230°C | [1][2][5] |

| Quadrupole Temp. | 150°C | [2] |

| Acquisition Mode | Selected Ion Monitoring (SIM) | [2][5] |

| Solvent Delay | ~7 minutes | [2] |